

# MMV03 as a chemical probe for malaria research

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## Compound of Interest

Compound Name: **MMV03**

Cat. No.: **B10802231**

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## MMV03: A Chemical Probe for Malaria Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**MMV03** is a potent anti-malarial agent identified through phenotypic screening of a protein kinase inhibitor library against the blood stage of *Plasmodium falciparum*, the most virulent malaria parasite. As a chemical probe, **MMV03** serves as a valuable tool for investigating the biology of *P. falciparum*, particularly in the context of protein kinase-mediated signaling pathways, and for the discovery of novel antimalarial drug targets. Its activity against the parasite, coupled with its kinase inhibitor-like scaffold, suggests a mechanism of action involving the disruption of essential phosphorylation events in the parasite's life cycle. These notes provide detailed protocols for the application of **MMV03** in malaria research.

## Chemical and Physical Properties

| Property          | Value   |
|-------------------|---|
| Molecular Formula | C <sub>19</sub> H <sub>14</sub> N <sub>4</sub> OS |
| Molecular Weight  | 346.41 g/mol                                      |
| CAS Number        | 375394-80-2                                       |
| SMILES            | O=C(C1=CN(C2=CC=CC=C2)N=C1C3=CC=CS3)NC4=CC=CN=C4  |
| Appearance        | Solid   |

## Biological Activity

**MMV03** exhibits potent activity against the asexual blood stage of *Plasmodium falciparum*. The primary citation for this compound comes from a screen of a protein kinase inhibitor library, which identified several novel antimalarial scaffolds.

| Parameter                         | Value       | Reference                               |
|-----------------------------------|-------------|---|
| EC50 against <i>P. falciparum</i> | 0.6 $\mu$ M | <a href="#">[1]</a> <a href="#">[2]</a> |

## Experimental Protocols

### In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of **MMV03** against asexual blood-stage *P. falciparum* parasites. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[\[1\]](#)[\[3\]](#)[\[4\]](#)

#### Materials:

- *P. falciparum* culture (synchronized to ring stage)
- Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO<sub>3</sub>, and AlbuMAX II)

- Human erythrocytes
- **MMV03** stock solution (in DMSO)
- SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 1x SYBR Green I dye
- 96-well black, clear-bottom microplates
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

**Procedure:**

- Prepare a serial dilution of **MMV03** in complete culture medium in a 96-well plate.
- Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.
- Include parasite-free red blood cells as a negative control and parasites treated with vehicle (DMSO) as a positive control.
- Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure fluorescence using a plate reader.
- Calculate IC<sub>50</sub> values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

## Target Identification using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify the protein targets of a compound by measuring changes in protein thermal stability upon ligand binding. This protocol is adapted for *P. falciparum*.

**Materials:**

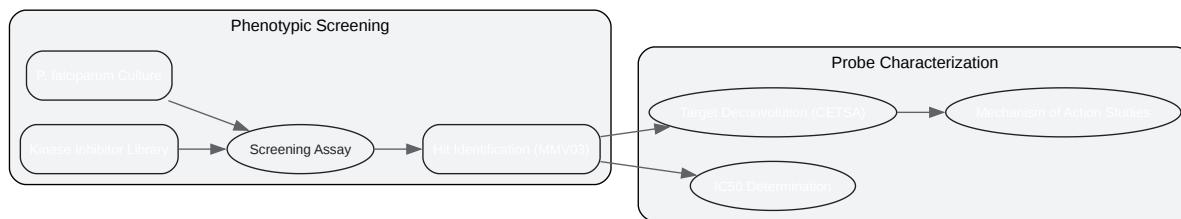
- Synchronized trophozoite-stage *P. falciparum* culture
- **MMV03**
- Phosphate-buffered saline (PBS)
- Protease inhibitor cocktail
- Apparatus for heating cell suspensions to precise temperatures
- Equipment for cell lysis (e.g., freeze-thaw cycles)
- Centrifuge for separating soluble and precipitated proteins
- Reagents and equipment for downstream protein analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry)

**Procedure:**

- Harvest and wash synchronized trophozoite-stage parasites.
- Resuspend the parasites in PBS and treat with **MMV03** or vehicle (DMSO) for 1 hour at 37°C.
- Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lyse the cells by three cycles of freeze-thaw.
- Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
- Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a candidate target, or by quantitative mass spectrometry for proteome-wide analysis.

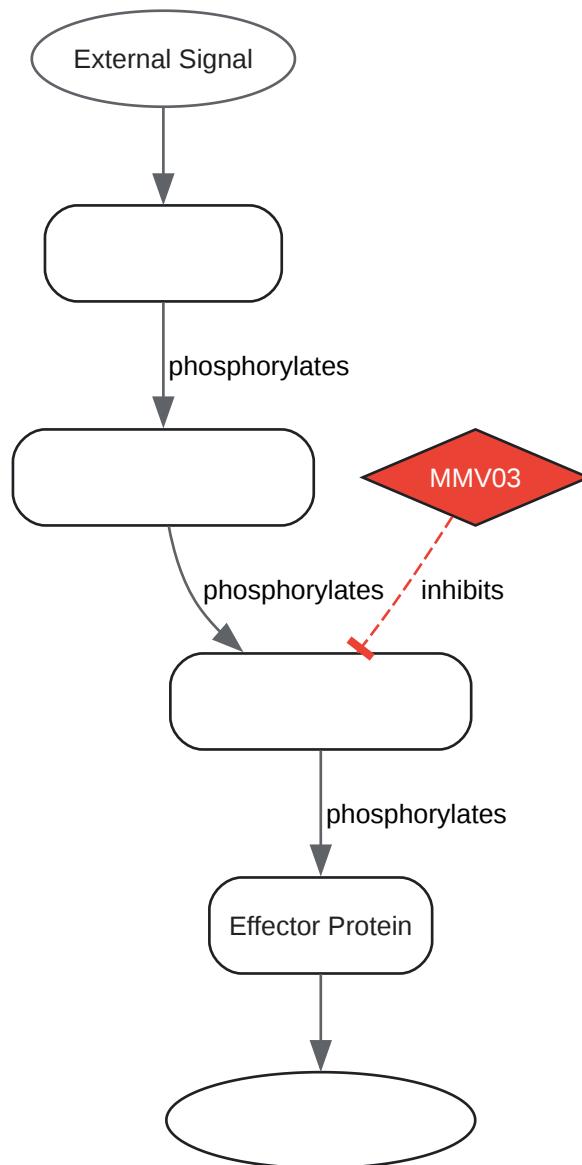
- An increase in the amount of a protein in the soluble fraction at higher temperatures in the presence of **MMV03** indicates target engagement.

## Visualizations



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Caption: Experimental workflow for the identification and characterization of **MMV03**.

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Caption: Hypothetical signaling pathway targeted by **MMV03** in *P. falciparum*.

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## References

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- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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